Cas no 93-84-5 (5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one)

5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one structure
93-84-5 structure
5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one
93-84-5
C7H5N3O3
179.132900953293
MFCD00220274
81775
3725611

5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one Properties

Names and Identifiers

    • 5-Nitro-1H-benzo[d]imidazol-2(3H)-one
    • 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one
    • 5-nitro-1,3-dihydrobenzimidazol-2-one
    • 5-NITRO-2-BENZIMIDAZOLINONE
    • 5-Nitrobenzimidazol-2-one
    • 2-Hydroxy-5-nitrobenzimidazole
    • 5-Nitro-2(3H)-benzimidazolone
    • 2H-Benzimidazol-2-one, 1,3-dihydro-5-nitro-
    • 2-Benzimidazolinone, 5-nitro-
    • 1,3-Dihydro-5-nitro-2H-benzimidazol-2-one
    • NSC10380
    • MLS002638138
    • 5-Nitro-1H-benzimidazol-2-ol
    • DLJZIPVEVJOKHB-UHFFFAOYSA-N
    • 5-nitro-3-hydrobenzimidazol-2-one
    • 2-Hydroxy-5-nitro-1H-benzimida
    • 1,3-Dihydro-5-nitro-2H-benzimidazol-2-one (ACI)
    • 2-Benzimidazolinone, 5-nitro- (6CI, 7CI, 8CI)
    • 5-Nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one
    • 5-Nitrobenzo[d]imidazol-2(3H)-one
    • NSC 10380
    • SR-01000393654-1
    • 93-84-5
    • Oprea1_144876
    • SY062213
    • 5-Nitrobenzimidazol-2(3H)-one
    • FT-0620688
    • 5-Nitro-2-benzimidazolinone, 97%
    • AKOS015913542
    • DTXSID9059092
    • 2H-Benzimidazol-2-one,3-dihydro-5-nitro-
    • SCHEMBL1842652
    • NSC-10380
    • AC-12640
    • CCG-44925
    • DS-5863
    • 2-hydroxy 5-nitro benzimidazole
    • W-109052
    • MFCD00220274
    • EINECS 202-282-2
    • SCHEMBL2717518
    • EN300-105708
    • AKOS000400926
    • EC 202-282-2
    • F0074-0057
    • SCHEMBL14609245
    • VF94AM247W
    • SMR001547628
    • CHEMBL2022013
    • UNII-VF94AM247W
    • 5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one
    • HMS3080D09
    • 2-Hydroxy-5-nitro-1H-benzimidazole
    • AMY25888
    • 2H-Benzimidazol-2-one, 1, 3-dihydro-5-nitro-
    • SR-01000393654
    • 5-Nitro-1,3-dihydro-benzimidazol-2-one
    • 5 (6)-Nitrobenzimidazol-2-one
    • Oprea1_224100
    • Oprea1_672306
    • CS-W022420
    • WLZ2851
    • A859625
    • SR-01000393654-2
    • STK389132
    • DTXCID0048842
    • 2-Benzimidazolinone, 5-nitro-(8CI)
    • ALBB-023245
    • 5-NITRO-1,3-DIHYDRO-1,3-BENZODIAZOL-2-ONE
    • NS00010233
    • +Expand
    • MFCD00220274
    • DLJZIPVEVJOKHB-UHFFFAOYSA-N
    • 1S/C7H5N3O3/c11-7-8-5-2-1-4(10(12)13)3-6(5)9-7/h1-3H,(H2,8,9,11)
    • O=C1NC2C=CC(=CC=2N1)[N+](=O)[O-]
    • 171386

Computed Properties

  • 179.03300
  • 2
  • 3
  • 0
  • 179.033
  • 13
  • 250
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 0.4
  • 3
  • 0
  • 87

Experimental Properties

  • 1.28760
  • 94.47000
  • 1.634
  • Insoluble in water.
  • 203 ℃at 760 mmHg
  • >300 °C (lit.)
  • 76.5℃
  • Yellow to brown powder
  • 1.506

5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one Security Information

  • 1
  • 6.1
  • S22-S36/37
  • III
  • R20/22
  • 2811
  • III
  • 20/22
  • Yes
  • 6.1

5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one Customs Data

  • 2933990090
  • China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003NDF-5g
5-NITRO-2-BENZIMIDAZOLINONE
93-84-5 97%
5g
$22.00
A2B Chem LLC
AB69459-5g
5-Nitro-2-benzimidazolinone
93-84-5 97%
5g
$9.00 2024-07-18
Aaron
AR003NLR-1g
5-NITRO-2-BENZIMIDAZOLINONE
93-84-5 98%
1g
$5.00 2024-07-18
abcr
AB180143-1 g
5-Nitro-2-benzimidazolinone; 99%
93-84-5
1g
€47.40 2022-06-11
Alichem
A061001069-25g
2-Hydroxy-5-nitro-1H-benzimidazole
93-84-5 97%
25g
$183.94 2023-08-31
Ambeed
A246782-250mg
5-Nitro-1H-benzo[d]imidazol-2(3H)-one
93-84-5 97%
250mg
$5.0 2023-09-01
Apollo Scientific
OR200107-10g
5-Nitro-1,3-dihydro-2H-benzimidazol-2-one
93-84-5 97%
10g
£65.00 2023-09-01
Chemenu
CM159016-25g
5-Nitro-1,3-dihydro-2H-benzimidazol-2-one
93-84-5 97%
25g
$153
Crysdot LLC
CD11008604-25g
5-Nitro-1H-benzo[d]imidazol-2(3H)-one
93-84-5 97%
25g
$166 2024-07-19
Enamine
EN300-105708-0.1g
5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one
93-84-5 95%
0.1g
$24.0 2023-10-28

5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Nitric acid Solvents: Water ;  1 h, 45 - 70 °C; 1 h, 60 - 70 °C
Reference
Method for synthesizing 5-nitro-benzimidazolone via secondary nitration
, China, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Chlorobenzene ;  5 h, 110 °C; 110 °C → 85 °C
1.2 Solvents: Chlorobenzene ;  pH 6
1.3 Reagents: Nitric acid Solvents: Water ;  55 °C; 3 h, 55 °C
Reference
Production of 5-nitrobenzimidazolone by one-pot method
, China, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: 1,2-Dichlorobenzene ;  4 h, rt → 160 °C
Reference
Process for preparation of pigment intermediate 5-aminobenzimidazolone
, China, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran
Reference
Preparation of 1,3-dihydrobenzimidazol-2-ones
, German Democratic Republic, , ,

Synthetic Circuit 5

Reaction Conditions
Reference
Preparation of benzimidazolones
, Germany, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Selenium Solvents: Toluene
Reference
Selenium-catalyzed carbonylation of o-nitroaniline and its derivatives
Xue, Yan; Lu, Shiwei, Huaxue Tongbao, 2002, 65(3), 187-190

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Triethylamine ,  Selenium Solvents: Toluene ;  4 h, 3.0 MPa, 150 °C
Reference
Synthesis of benzimidazolones
, China, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Chlorosulfonic acid ,  Boric acid (H3BO3) ;  2 h, 120 °C; 120 °C → rt
1.2 Solvents: Water ;  rt
Reference
Sulfated polyborate-catalyzed efficient and expeditious synthesis of (un)symmetrical ureas and benzimidazolones
Rekunge, Deelip S.; Khatri, Chetan K.; Chaturbhuj, Ganesh U., Tetrahedron Letters, 2017, 58(45), 4304-4307

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium hydrosulfide Solvents: N-Methyl-2-pyrrolidone ;  24 h, 3 MPa, 90 °C
Reference
Method for synthesizing benzothiazolone and 1,3-disubstituted urea derivatives using CO2 activation
, China, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  0 °C; 4 h, rt
1.2 Reagents: Water
Reference
Bromodomain inhibitors for treating disease
, World Intellectual Property Organization, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Acetic acid Solvents: Tetrahydrofuran ,  Water ;  4.5 h, 100 - 120 °C; 0.5 h, 135 °C
Reference
Preparation of 2(3H)-benzimidazolone and its derivative under aqueous condition as a potential agent for antidiabetic compounds
Abbas, Muhammad Azhar; Hameed, Shahid; Kressler, Joerg, Asian Journal of Chemistry, 2013, 25(1), 509-511

Synthetic Circuit 12

Reaction Conditions
1.1 Solvents: Toluene ;  18 h, reflux
Reference
Facile Synthesis of Benzo[d]azol-2(3H)-ones Using 2-Phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one as Green CO Source
Ryu, Ki Eun; Kim, Bo Ram; Sung, Gi Hyeon; Yoon, Hyo Jae; Yoon, Yong-Jin, Synlett, 2015, 26(14), 1985-1990

Synthetic Circuit 13

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  6 h, rt
Reference
Oxidative Cyclization-Induced Activation of a Phosphoinositide 3-Kinase Inhibitor for Enhanced Selectivity of Cancer Chemotherapeutics
Zhu, Haizhou; Mishra, Rosalin; Yuan, Long; Abdul Salam, Safnas F.; Liu, Jing; et al, ChemMedChem, 2019, 14(22), 1933-1939

Synthetic Circuit 14

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  cooled; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Design and synthesis of novel benzimidazole derivatives as anti-tuberculosis agents
Zhang, Hui-ying; Wang, Bin; Sheng, Li; Li, Dan; Zhang, Dong-feng; et al, Yaoxue Xuebao, 2014, 49(5), 644-651

Synthetic Circuit 15

Reaction Conditions
1.1 Solvents: Pyridine ;  5 min, 0 °C; 24 h, 70 °C
Reference
Synthesis of various benzimidazolone derivatives
Ouzidan, Younes; Rodi, Youssef Kandri; Chakroune, Said; Chahdi, Fouad Ouazzani; Essassi, El Mokhtar, Journal Marocain de Chimie Heterocyclique, 2022, 21(2), 29-35

Synthetic Circuit 16

Reaction Conditions
1.1 Solvents: Urea, compd. with zinc chloride (ZnCl2) (1:?) ;  4 h, 100 °C
Reference
ZnCl2/Urea Eutectic Solvent as Stable Carbonylation Source for Benign Synthesis of 2-Benzimidazolones and 2-Imidazolones: An Effective Strategy for Preventing NH3 Gas Evolution
Aghapoor, Kioumars ; Mohsenzadeh, Farshid; Darabi, Hossein Reza; Sayahi, Hani; Jalali, Mohammad Reza, ChemistrySelect, 2019, 4(37), 11093-11097

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Ammonia Catalysts: L-Proline ,  Cuprous iodide Solvents: Dimethyl sulfoxide ,  Water ;  rt; 3 - 7 h, rt
1.2 Reagents: Acetic acid ;  rt; 3 - 12 h, 130 °C; cooled
Reference
Assembly of substituted 1H-benzimidazoles and 1,3-dihydrobenzimidazol-2-ones via CuI/L-proline catalyzed coupling of aqueous ammonia with 2-iodoacetanilides and 2-iodophenylcarbamates
Diao, Xiaoqiong; Wang, Yuji; Jiang, Yongwen; Ma, Dawei, Journal of Organic Chemistry, 2009, 74(20), 7974-7977

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Dimethylformamide ,  Ammonium chloride ,  Sodium azide Solvents: Dimethylformamide ;  0 °C
1.2 Reagents: Phosphorus oxychloride ;  0 °C; 0 °C → rt; 8 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Reference
A novel method for the synthesis of 2(3H)-benzimidazolones, 2(3H)-benzoxazolone, and 2(3H)-benzothiazolone via in situ generated ortho-substituted benzoic acid azides. Application of ammonium azide and Vilsmeier complex for acid azide generation
Sridhar, Radhakrishnan; Perumal, Paramasivan T., Synthetic Communications, 2004, 34(4), 735-742

Synthetic Circuit 19

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  1 h, rt
1.2 Reagents: Water ;  10 min, cooled
Reference
Preparation of 2,4-diaminopyrimidine derivatives as protein kinase inhibitors
, World Intellectual Property Organization, , ,

Synthetic Circuit 20

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  1 h, rt
1.2 Reagents: Water ;  cooled
Reference
(Adamantanylamino)pyrimidinamine derivatives as protein kinase inhibitors and their preparation and use for the treatment of diseases
, India, , ,

5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one Raw materials

5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one Preparation Products

5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:93-84-5)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:93-84-5)
TANG SI LEI
15026964105
2881489226@qq.com

5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one Related Literature

93-84-5 (5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one) Related Products

Recommended suppliers
Amadis Chemical Company Limited
(CAS:93-84-5)5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one
A859625
99%
100g
197.0